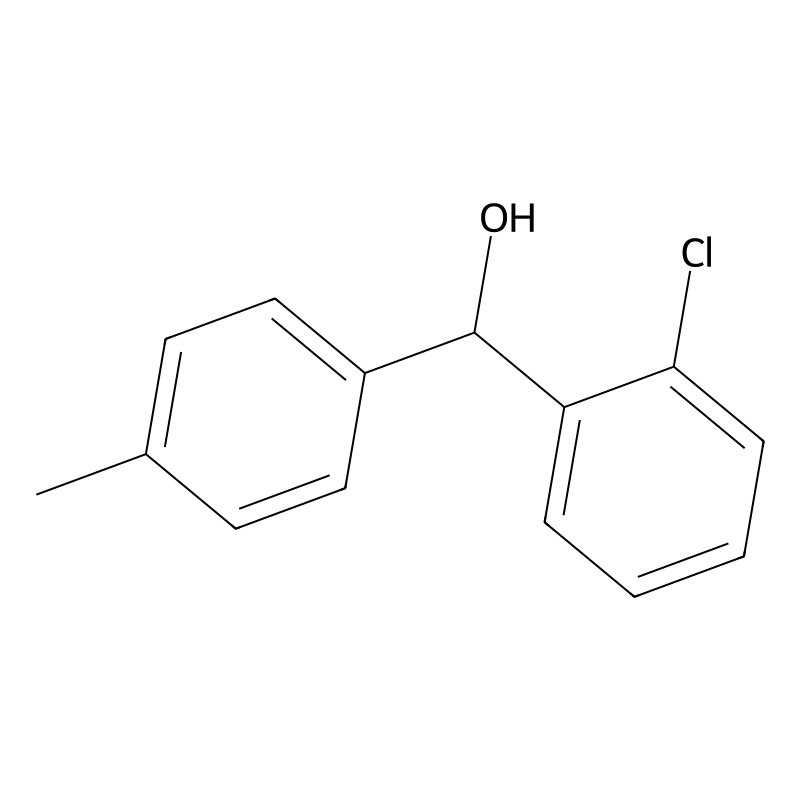

(2-Chlorophenyl)(4-methylphenyl)methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Chlorophenyl)(4-methylphenyl)methanol is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a central methanol moiety. Its molecular formula is CHClO, indicating that it consists of 13 carbon atoms, 13 hydrogen atoms, one chlorine atom, and one oxygen atom. The structure of this compound features a benzene ring substituted with a chlorine atom at the second position and another benzene ring with a methyl group at the fourth position. This arrangement contributes to its unique chemical properties and potential biological activities.

- Nucleophilic Substitution: The chlorine atom on the chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.

- Oxidation: This compound can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones, depending on the reaction conditions.

- Reduction: Reduction reactions can convert the hydroxyl group into other functional groups, such as ethers or alkanes.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that (2-Chlorophenyl)(4-methylphenyl)methanol may exhibit various biological activities, including:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Effects: Some phenolic compounds are known for their anti-inflammatory properties, which might extend to this compound.

- Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be predicted using computational methods that analyze structure-activity relationships, allowing researchers to identify promising therapeutic applications .

Several synthetic routes can be employed to produce (2-Chlorophenyl)(4-methylphenyl)methanol, including:

- Direct Alkylation: The synthesis may involve alkylating a chlorophenol with 4-methylbenzyl chloride in the presence of a base.

- Reduction of Ketones: Starting from a ketone derivative of the corresponding aromatic compounds followed by reduction with lithium aluminum hydride or sodium borohydride can yield the alcohol.

- Grignard Reaction: A Grignard reagent derived from 4-methylphenyl magnesium bromide could react with 2-chlorobenzaldehyde to form the desired alcohol after hydrolysis.

These methods highlight the versatility in synthesizing this compound while also allowing for modifications to enhance yield and purity.

(2-Chlorophenyl)(4-methylphenyl)methanol has potential applications in several fields:

- Pharmaceuticals: As a precursor in drug synthesis, especially for compounds targeting inflammation or microbial infections.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

- Chemical Intermediates: Its unique structure makes it suitable for further chemical modifications in organic synthesis.

Interaction studies involving (2-Chlorophenyl)(4-methylphenyl)methanol focus on its binding affinity with biological targets. These studies often utilize high-throughput screening methods to evaluate its effectiveness against various enzymes and receptors involved in disease pathways.

- Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes related to inflammation or microbial metabolism.

- Receptor Binding Studies: Investigating interactions with specific receptors that could lead to therapeutic effects.

- Toxicity Assessments: Understanding its safety profile through cytotoxicity tests on healthy versus cancerous cell lines .

Several compounds share structural similarities with (2-Chlorophenyl)(4-methylphenyl)methanol, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Chlorobenzyl alcohol | Chlorine on benzene ring | Antimicrobial properties |

| 4-Methylphenol | Methyl substitution on phenol | Antiseptic and disinfectant |

| 2-Methyl-4-chlorophenol | Methyl and chlorine substitutions | Antifungal activity |

| (4-Methylphenyl)(2-nitrophenyl)methanol | Nitro substitution alongside methyl | Potential anti-inflammatory effects |

Uniqueness of (2-Chlorophenyl)(4-methylphenyl)methanol:

This compound's combination of a chlorinated aromatic system and a methyl-substituted aromatic system provides it with distinct electronic characteristics that may enhance its biological activity compared to similar compounds. Its specific structural arrangement could lead to selective interactions with biological targets, making it an interesting candidate for further research in pharmacology and medicinal chemistry.

(2-Chlorophenyl)(4-methylphenyl)methanol belongs to the diarylmethanol class of organic compounds, characterized by two aromatic rings connected through a central carbon bearing a hydroxyl group. The compound's systematic name reflects its substitution pattern: a chlorine substituent at the 2-position (ortho) of one phenyl ring and a methyl group at the 4-position (para) of the second phenyl ring. This specific substitution pattern creates a molecule with distinct electronic and steric properties compared to other diarylmethanols.

The molecular formula of (2-Chlorophenyl)(4-methylphenyl)methanol is C₁₄H₁₃ClO, indicating the presence of 14 carbon atoms, 13 hydrogen atoms, one chlorine atom, and one oxygen atom. The structural arrangement features asymmetric substitution, which contributes to unique chemical properties and potential biological activities. The compound represents an important synthetic target due to its potential applications in pharmaceutical chemistry and organic synthesis.

Related compounds in the literature include (2-Chloro-4-methylphenyl)methanol with molecular formula C₈H₉ClO and molecular weight 156.61 g/mol, and (2-chlorophenyl)(4-chlorophenyl)methanol with formula C₁₃H₁₀Cl₂O and molecular weight 253.13 g/mol. These structural analogs provide insights into the properties and reactivity patterns that may be expected for (2-Chlorophenyl)(4-methylphenyl)methanol.

Historical Context in Organic Synthesis

The development of diarylmethanol chemistry has evolved significantly over the past century, with these compounds serving as crucial intermediates in organic synthesis and pharmaceutical development. Historical synthetic approaches to diarylmethanols have included classical methods such as Grignard reactions between aryl halides and aromatic aldehydes, as well as reduction of diaryl ketones. Diphenylmethanol, the parent compound of this family, exemplifies the traditional preparation methods: synthesis via Grignard reaction between phenylmagnesium bromide and benzaldehyde, or alternatively through reduction of benzophenone using sodium borohydride, zinc dust, or sodium amalgam.

Recent advances in diarylmethane synthesis have introduced more sophisticated methodologies. Re₂O₇-catalyzed bimolecular dehydrative Friedel-Crafts reactions have emerged as efficient approaches for constructing diarylmethane frameworks from benzylic alcohols. These reactions are characterized by broad substrate scope, low catalyst loadings, high chemical yields, and minimal waste generation. The development of such methodologies has expanded the accessibility of complex diarylmethanol derivatives, including those with specific substitution patterns like (2-Chlorophenyl)(4-methylphenyl)methanol.

Electrochemical approaches have also gained prominence in recent years. Efficient one-step synthesis of diarylacetic acids from diarylmethanol compounds through electrochemical direct carboxylation in dimethyl sulfoxide (DMSO) represents a novel synthetic strategy. This method involves constant-current electrolysis using a one-compartment cell equipped with a platinum cathode and magnesium anode in the presence of carbon dioxide, inducing reductive C(sp³)–O bond cleavage at the benzylic position.

Role in Diarylmethanol Chemistry

Diarylmethanols occupy a central position in organic chemistry due to their versatility as synthetic intermediates and their presence in biologically active compounds. The structural framework provides a platform for introducing diverse functional groups and achieving specific molecular recognition properties. The electronic properties of diarylmethanols are significantly influenced by the nature and position of substituents on the aromatic rings, making compounds like (2-Chlorophenyl)(4-methylphenyl)methanol particularly interesting from both synthetic and biological perspectives.

The role of substitution patterns in determining reactivity has been extensively studied in related systems. For example, (2-Chloro-4-methylphenyl)methanol exhibits specific chemical properties influenced by both the electron-withdrawing chlorine atom and the electron-donating methyl group. Similarly, (2-chlorophenyl)(4-chlorophenyl)methanol demonstrates how multiple halogen substituents affect molecular properties, with a molecular weight of 253.13 g/mol and specific physical characteristics including a boiling point of 378.1°C at 760 mmHg and density of 1.325 g/cm³.